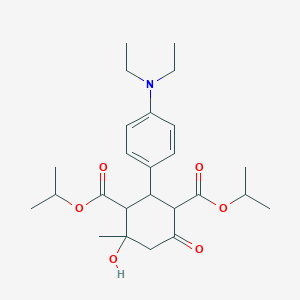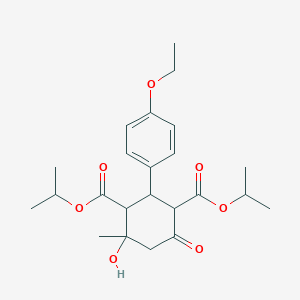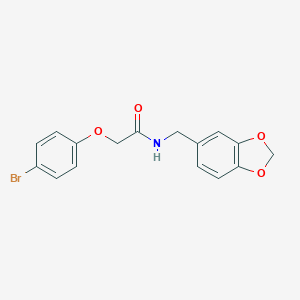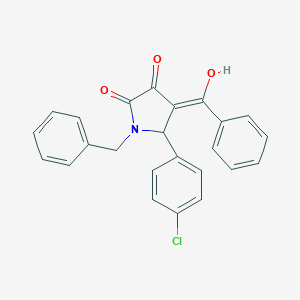
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.
Applications De Recherche Scientifique
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neuropharmacology. It has been shown to have an affinity for the serotonin receptor and can act as a partial agonist or antagonist depending on the specific receptor subtype. Additionally, this compound has been shown to modulate the activity of dopamine and norepinephrine receptors, which are involved in reward and motivation pathways.
Mécanisme D'action
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. It has been shown to increase the expression of certain genes involved in the regulation of neurotransmitter release and receptor activity, which may contribute to its long-term effects on behavior and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively modulate specific neurotransmitter systems. This allows researchers to study the effects of specific neurotransmitters on behavior and addiction pathways. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide. One area of interest is its potential use as a tool for studying the role of specific neurotransmitters in addiction and behavior. Additionally, there is interest in developing this compound derivatives with improved selectivity and potency for specific receptor subtypes. Finally, there is potential for this compound to be developed as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, this compound is a synthetic compound with unique chemical properties and a mechanism of action that has been extensively studied for its potential use in scientific research applications. It has been shown to modulate neurotransmitter release and receptor activity, and has potential for use as a tool for studying addiction and behavior pathways. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 2-methoxybenzyl piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
Formule moléculaire |
C25H27N3O2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-15-9-8-14-22(23)26-25(29)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,29) |
Clé InChI |
PUPPJPUFTOTPAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)




